4-Bromo-2-chloro-5-methylaniline
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Overview
Description
4-Bromo-2-chloro-5-methylaniline is an organic compound with the molecular formula C7H7BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-5-methylaniline can be synthesized through a multi-step process involving nitration, reduction, and halogenation reactions. One common method involves the nitration of toluene to produce nitrotoluene, followed by reduction to form toluidine. The toluidine is then subjected to bromination and chlorination to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by halogenation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
4-Bromo-2-chloro-5-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylaniline involves its interaction with molecular targets through various pathways. The presence of electron-withdrawing groups on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the chlorine substituent.
2-Chloro-5-methylaniline: Similar structure but lacks the bromine substituent.
4-Chloro-2-methylaniline: Similar structure but lacks the bromine substituent.
Uniqueness
The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
4-bromo-2-chloro-5-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOXKOSGFJQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888485-27-6 |
Source
|
Record name | 4-bromo-2-chloro-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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